Home > Products > Screening Compounds P65502 > 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide -

1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4675546
CAS Number:
Molecular Formula: C10H12N6O3
Molecular Weight: 264.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It was developed to address the cutaneous toxicity observed with earlier Akt inhibitors, particularly those with high Akt2 isozyme inhibition. Hu7691 demonstrates a 24-fold selectivity for Akt1 over Akt2 and exhibits promising anti-cancer activity. []
  • Relevance: While structurally distinct from 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide, Hu7691 shares the presence of a 1-methyl-1H-pyrazol-5-yl moiety. This structural feature is crucial for interacting with the Akt kinase domain. The exploration of different chemical scaffolds incorporating this moiety highlights its importance in medicinal chemistry for targeting specific kinases. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable small-molecule inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2). It targets a key signaling cascade (RAS/RAF/MEK/ERK) often dysregulated in cancer. GDC-0994 offers potential for enhanced efficacy and reduced resistance compared to targeting upstream nodes like MEK alone. []
  • Relevance: GDC-0994 shares the 1-methyl-1H-pyrazol-5-yl group with 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide. The presence of this moiety in inhibitors targeting different kinases (Akt vs. ERK) suggests it may represent a privileged structure for kinase inhibition, warranting further exploration in medicinal chemistry. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is an orally available, high-affinity 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. [] It demonstrates potent activity on platelets and vascular smooth muscle, suggesting potential applications in cardiovascular and related diseases. []
  • Relevance: Both APD791 and the target compound, 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide, feature a 1-methyl-1H-pyrazol-5-yl group within their structures. This shared motif highlights the versatility of this chemical group in interacting with diverse biological targets. []

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This series of compounds was designed to target the tobacco mosaic virus (TMV) coat protein (PC). These pyrazole amide derivatives displayed promising anti-TMV activity both in vitro and in vivo. [] Compound 3p within this series exhibited particularly potent activity, surpassing the efficacy of the reference compound ningnanmycin. []
  • Relevance: These derivatives share a core structure with 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide, consisting of a pyrazole ring linked to a carboxamide group. The variation in substituents on the pyrazole rings in these derivatives provides insight into structure-activity relationships for anti-TMV activity. []

N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide Derivatives

  • Compound Description: This class of compounds targets insect ryanodine receptors (RyR), offering a potential new mode of action for insecticide development. [] Several compounds within this series, notably N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g), exhibited strong larvicidal activity against diamondback moths. []
  • Relevance: These derivatives share a similar pyrazole-carboxamide core structure with 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide, emphasizing the importance of this scaffold in designing molecules with biological activity. [] The presence of cyano and aryl substituents in these derivatives highlights their potential for modulating RyR activity. []

N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamide Derivatives

  • Compound Description: This series explores the structure-activity relationship of positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). [] Modifications to the core structure, particularly incorporating electronegative substituents on the benzamide and halogen atoms on the phenyl rings, significantly enhanced potency. []
  • Relevance: These derivatives are structurally similar to 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide, sharing a pyrazole ring linked to a benzamide moiety. This series highlights how subtle structural changes can drastically alter the activity and target selectivity of molecules based on the pyrazole-benzamide scaffold. []

Properties

Product Name

1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide

IUPAC Name

2-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-nitropyrazole-3-carboxamide

Molecular Formula

C10H12N6O3

Molecular Weight

264.24 g/mol

InChI

InChI=1S/C10H12N6O3/c1-14-7(3-4-12-14)5-11-10(17)9-8(16(18)19)6-13-15(9)2/h3-4,6H,5H2,1-2H3,(H,11,17)

InChI Key

HFXJQXUBMQGZRE-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.